N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, also known as compound 1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Antituberculosis Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide derivatives have been evaluated for their antituberculosis activity. Specifically, a series of compounds designed by molecular hybridization showed promising activity against Mycobacterium tuberculosis, with certain compounds demonstrating significant inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. These findings indicate the potential of these compounds as antituberculosis agents, with one highlighted compound exhibiting a minimal inhibitory concentration (MIC) of 28.44 μM against Mycobacterium tuberculosis and no cytotoxicity at 50 μM (V. U. Jeankumar et al., 2013).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has revealed that certain compounds exhibit good to moderate activity against a range of bacterial and fungal strains. This is supported by studies involving the synthesis of substituted 2-aminobenzothiazoles derivatives, which, upon evaluation, showed significant antimicrobial activity. This highlights the chemical's potential as a basis for developing new antimicrobial agents (D. G. Anuse et al., 2019).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Substituted benzamides, closely related to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This is particularly relevant in cancer research, as VEGFR-2 is implicated in tumor angiogenesis. The inhibition of this receptor could potentially lead to effective treatments for various cancers by preventing the growth of blood vessels that supply tumors (R. Borzilleri et al., 2006).
Anti-Lung Cancer Activity
Compounds containing the fluoro substituted benzo[b]pyran structure, which is related to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, have shown promising anti-lung cancer activity. These compounds have been tested against cell lines of human cancer, including lung, breast, and CNS cancer, demonstrating significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (A. G. Hammam et al., 2005).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-16-10-6-11-17-18(16)23-20(26-17)24(13-15-9-4-5-12-22-15)19(25)14-7-2-1-3-8-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAVGKADUAALAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
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